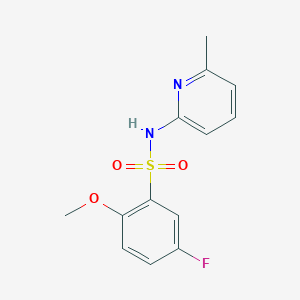
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide, also known as BCS-111, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BCS-111 is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.
科学研究应用
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to have analgesic properties, which suggest that it may be useful in the treatment of chronic pain. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
作用机制
The exact mechanism of action of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to inhibit COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to reduce the activity of the neurotransmitter glutamate, which is involved in pain perception and seizure activity. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
实验室实验的优点和局限性
One advantage of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has been shown to have a high degree of selectivity for COX-2, which means that it may have fewer side effects than other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to be effective at lower doses than other NSAIDs, which may reduce the risk of adverse effects. One limitation of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. One area of interest is the potential use of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have neuroprotective properties, which suggest that it may be useful in preventing or slowing the progression of these diseases. Additionally, future research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. Finally, more studies are needed to determine the safety and efficacy of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Conclusion
In conclusion, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of a variety of diseases. While more research is needed to fully understand its mechanism of action and potential side effects, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide represents a promising avenue for drug discovery and development.
合成方法
The synthesis of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with cycloheptylmagnesium bromide, followed by the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The final step involves the alkylation of the amino group with propyl bromide to obtain 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide.
属性
产品名称 |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
|---|---|
分子式 |
C16H24BrNO3S |
分子量 |
390.3 g/mol |
IUPAC 名称 |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO3S/c1-2-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-3-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3 |
InChI 键 |
CAFKYDNVTXGFIZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
规范 SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
